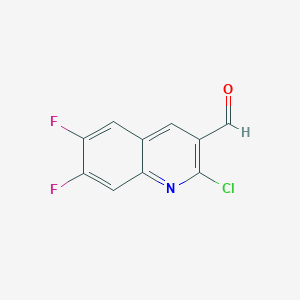









|
REACTION_CXSMILES
|
CN([CH:4]=[O:5])C.[CH3:6][N+](C)=CCl.[Cl-:11].[CH3:12][C:13]([NH:15][C:16]1[CH:21]=[CH:20][C:19]([F:22])=[C:18]([F:23])[CH:17]=1)=O>P(Cl)(Cl)(Cl)=O>[Cl:11][C:13]1[C:12]([CH:4]=[O:5])=[CH:6][C:21]2[C:16](=[CH:17][C:18]([F:23])=[C:19]([F:22])[CH:20]=2)[N:15]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[N+](=CCl)C.[Cl-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)NC1=CC(=C(C=C1)F)F
|
|
Name
|
|
|
Quantity
|
32.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
147.1 mL
|
|
Type
|
solvent
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
30 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the resulting mixture is stirred at 80° C. for 30 min, 90° C. for 30 min, 100° C. for 18 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
to give clear pale yellow mixture
|
|
Type
|
WAIT
|
|
Details
|
finally 120° C. for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is cooled to room temperature
|
|
Type
|
ADDITION
|
|
Details
|
poured onto ice-water (1500 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with CH2Cl2 7 times (total 3000 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layer is dried over magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The brown crystal is collected
|
|
Type
|
WASH
|
|
Details
|
washed with CH2Cl2
|


Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC2=CC(=C(C=C2C=C1C=O)F)F
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |